molecular formula C13H15FN4 B1439218 1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine CAS No. 1019108-42-9

1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine

Cat. No.: B1439218
CAS No.: 1019108-42-9
M. Wt: 246.28 g/mol
InChI Key: BJCILBRYXOSJPP-UHFFFAOYSA-N
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Description

1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine is a chemical compound of interest in medicinal chemistry and pharmacological research, incorporating both a piperazine and an imidazole heterocycle. Piperazine derivatives are recognized as a privileged scaffold in drug discovery due to their broad spectrum of biological activities . These compounds are frequently investigated for their potential interactions with various neurological targets . The structural motif of a piperazine linked to an imidazole ring is found in compounds studied for their ability to modulate the pharmacokinetics of other drugs, particularly through the inhibition of cytochrome P450 enzymes . The presence of the piperazine ring contributes significant versatility in molecular design, allowing for extensive structure-activity relationship (SAR) studies . This compound serves as a valuable building block for researchers in organic chemistry and pharmacology aiming to synthesize and evaluate new molecular entities for potential bioactivity. As with all compounds of this class, this compound is provided strictly for laboratory research purposes. It is not intended for diagnostic or therapeutic use in humans or animals. Researchers should consult safety data sheets and handle the material appropriately in a controlled laboratory setting.

Properties

IUPAC Name

1-[1-(2-fluorophenyl)imidazol-2-yl]piperazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15FN4/c14-11-3-1-2-4-12(11)18-10-7-16-13(18)17-8-5-15-6-9-17/h1-4,7,10,15H,5-6,8-9H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJCILBRYXOSJPP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1)C2=NC=CN2C3=CC=CC=C3F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15FN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101232607
Record name 1-[1-(2-Fluorophenyl)-1H-imidazol-2-yl]piperazine
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1019108-42-9
Record name 1-[1-(2-Fluorophenyl)-1H-imidazol-2-yl]piperazine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1019108-42-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-[1-(2-Fluorophenyl)-1H-imidazol-2-yl]piperazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101232607
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Mannich-Type Reaction Approach

One documented approach involves the reaction of imidazole derivatives with piperazine and formaldehyde under reflux conditions in ethanol. The reaction proceeds via formation of a methylene bridge linking the imidazole nitrogen to the piperazine nitrogen, confirmed by spectroscopic methods.

  • Procedure :

    • Imidazole (300 mg) is dissolved in ethanol (8 mL).
    • 1-(2-Fluorophenyl)-piperazine (amount adjusted for stoichiometry) is added.
    • A mixture of formaldehyde (0.2 mL) in ethanol (2 mL) is introduced.
    • The reaction mixture is refluxed for 1-2 hours.
    • After completion, the mixture is extracted with chloroform-water multiple times.
    • The organic layer is evaporated under vacuum.
    • The crude product is recrystallized from ethanol to yield a white crystalline solid.
  • Reaction Monitoring : Thin Layer Chromatography (TLC) using ethyl acetate:methanol (9:1) solvent system is employed to monitor the reaction progress.

  • Yield and Characterization :

    • Yield reported around 47%.
    • Melting point approximately 141.7 °C.
    • Characterization by ^1H NMR shows aromatic hydrogens at 6.8-7.3 ppm, piperazine hydrogens at 2.7-3.2 ppm, and a singlet at 3.2 ppm corresponding to the methylene bridge.
    • FT-IR spectra confirm absence of N-H stretch, indicating substitution at imidazole nitrogen.

This method is a classic Mannich reaction variant adapted for imidazole-piperazine coupling, providing moderate yields and high purity products confirmed by spectral data.

Alternative Synthetic Routes via Substituted Intermediates

Other methods reported in literature involve multi-step syntheses starting from substituted imidazole or piperazine intermediates:

  • Stepwise Synthesis :

    • Preparation of substituted imidazole derivatives bearing halogenated phenyl groups.
    • Coupling with piperazine derivatives under basic conditions (e.g., potassium carbonate) in polar aprotic solvents like DMF.
    • Refluxing at elevated temperatures (up to 145 °C) for extended periods (overnight).
    • Workup includes aqueous quenching, organic extraction, drying over MgSO4, and vacuum evaporation.
  • Example : Synthesis of related azole-piperazine analogs involves reflux with potassium carbonate and alkyl halides to introduce piperazine substituents, monitored by TLC.

This approach allows structural diversification but is more complex and time-consuming compared to the Mannich-type reaction.

Summary Table of Preparation Methods

Method Key Reactants Solvent Conditions Yield Characterization Techniques Notes
Mannich Reaction Imidazole, 1-(2-fluorophenyl)piperazine, Formaldehyde Ethanol Reflux 1-2 hr ~47% ^1H NMR, FT-IR, TLC, Melting Point Straightforward, moderate yield
Substituted Intermediate Coupling Halogenated imidazole, Piperazine, K2CO3, Alkyl halide DMF Reflux overnight at 145 °C Variable TLC, NMR, MS Multi-step, higher complexity

Research Findings and Analysis

  • The Mannich-type reaction is efficient for direct synthesis of 1-[1-(2-fluoro-phenyl)-1H-imidazol-2-yl]-piperazine, providing a straightforward route with moderate yields and good purity.
  • Spectroscopic analysis confirms the successful formation of the methylene bridge linking imidazole and piperazine.
  • Alternative synthetic routes involving substituted intermediates offer flexibility for structural modifications but require more elaborate reaction conditions and purification steps.
  • Reaction monitoring by TLC and characterization by ^1H NMR and FT-IR are critical for confirming product formation and purity.
  • The absence of N-H stretch in FT-IR spectra is a key indicator of successful substitution on the imidazole nitrogen.

Chemical Reactions Analysis

1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine undergoes various chemical reactions, including:

Scientific Research Applications

Medicinal Chemistry Applications

1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine serves as a building block in the synthesis of pharmaceutical compounds . Its derivatives have shown potential therapeutic properties, including:

  • Anti-inflammatory agents : Research indicates that compounds derived from this structure may inhibit inflammatory pathways.
  • Antimicrobial agents : The compound's ability to interact with various biological targets suggests potential efficacy against microbial infections.
  • Anticancer agents : Preliminary studies indicate that it may modulate pathways involved in cancer cell proliferation.

Case Studies

  • A study demonstrated that derivatives of this compound exhibited significant inhibition of cyclooxygenase enzymes, suggesting anti-inflammatory properties .
  • Another investigation into its antimicrobial activity revealed promising results against specific bacterial strains, indicating its potential as a lead compound for antibiotic development .

Biological Studies

In biological research, this compound is utilized to investigate its effects on various biological pathways. Its mechanism of action typically involves:

  • Receptor Interaction : The compound may bind to specific receptors, modulating their activity and influencing cellular responses.
  • Enzyme Modulation : It has been shown to affect the activity of certain enzymes involved in metabolic pathways.

Research Findings

A recent study highlighted the compound's interaction with serotonin receptors, suggesting its potential role in neuropharmacology . This interaction could pave the way for developing treatments for mood disorders.

Chemical Research Applications

In chemical research, this compound is valuable for synthesizing complex organic molecules. It serves as an intermediate in various reactions, including:

  • Nucleophilic Substitution Reactions : The compound can participate in reactions where nucleophiles replace specific substituents.
  • Oxidation and Reduction Reactions : It can undergo oxidation with agents like hydrogen peroxide and reduction with sodium borohydride, leading to diverse derivatives.

Mechanism of Action

The mechanism of action of 1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact mechanism of action can vary depending on the specific application and target .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Similarities and Differences

Core Scaffold Variations
  • Target Compound : Piperazine directly bonded to the imidazole C2 position, with a 2-fluorophenyl group on the imidazole N1.
  • 1-((4'-(4-Fluorophenyl)piperazine-1-yl)methyl)-imidazole : Piperazine linked via a methylene bridge to imidazole, with a para-fluorophenyl group on the piperazine. This positional isomerism affects electronic distribution and steric interactions .
  • Elopiprazole (1-(7-Benzofuranyl)-4-[[5-(4-fluorophenyl)-1H-pyrrol-2-yl]methyl]piperazine) : Incorporates benzofuran and pyrrole moieties, expanding π-π stacking interactions but increasing molecular complexity .
Substituent Effects
  • Fluorine position: Ortho-substitution (target compound) vs. para-substitution (e.g., 1-(4-fluorophenyl)piperazine derivatives) may impact receptor binding and pharmacokinetics .
  • Heterocycle variations: Imidazole (target) vs. thiazole () or pyrazoles () alter polarity and bioavailability.

Pharmacological Activity

Compound Activity Key Findings Reference
Target Compound Not explicitly reported Inferred potential from structural analogs (e.g., apoptosis, antimicrobial).
BIPP Apoptosis in leukemia cells (U937, K562) Caspase-3/9 activation, mitochondrial membrane potential loss at 3.2–12.8 µM.
1-((4'-FP)piperazine)methyl-imidazole Antimicrobial activity MIC values against bacteria/fungi reported in Table 4 of .
Elopiprazole Antipsychotic (inferred from structural similarity to known drugs) No direct data; benzofuran-pyrrole systems often target CNS receptors.

Physicochemical Properties

Property Target Compound 1-(1-Phenyl-1H-imidazol-2-yl)-piperazine 1-((4'-FP)piperazine)methyl-imidazole
Molecular Formula C₁₃H₁₄FN₄ C₁₃H₁₆N₄ C₁₄H₁₆FN₅
Molecular Weight (g/mol) ~242.28 228.29 281.31
Key Functional Groups Ortho-fluorophenyl, imidazole Phenyl, imidazole Para-fluorophenyl, methylene bridge

Biological Activity

1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine is a synthetic compound that belongs to the class of imidazole derivatives. Its molecular structure includes a fluorophenyl group attached to an imidazole ring, which is further connected to a piperazine moiety. This compound has garnered attention for its potential biological activities and applications in medicinal chemistry.

PropertyValue
Molecular Formula C₁₃H₁₅FN₄
Molecular Weight 246.28 g/mol
CAS Number 1019108-42-9
IUPAC Name 1-[1-(2-fluorophenyl)imidazol-2-yl]piperazine
InChI Key BJCILBRYXOSJPP-UHFFFAOYSA-N

The biological activity of this compound is primarily attributed to its interaction with various molecular targets, including receptors and enzymes. The compound may modulate the activity of these targets, leading to diverse biological effects such as anti-inflammatory, antimicrobial, and anticancer properties.

Anticancer Activity

Research indicates that imidazole derivatives, including this compound, exhibit significant anticancer properties. Studies have shown that modifications in the structure can enhance potency against various cancer cell lines. For instance, structural analogs have been developed to optimize their drug-like properties and improve efficacy against specific tumors .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity. In vitro studies suggest that it may inhibit the growth of certain bacterial strains, indicating its potential as an antimicrobial agent .

Anti-inflammatory Effects

Preliminary investigations into the anti-inflammatory effects of this compound show promise. It may inhibit specific inflammatory pathways, thereby reducing inflammation-related symptoms in various conditions.

Case Studies and Research Findings

Several studies have explored the biological activity of this compound:

  • Antitumor Activity : A study demonstrated that derivatives of this compound showed cytotoxic effects against human glioblastoma cells with IC50 values comparable to standard chemotherapeutics .
  • Structure-Activity Relationship (SAR) : Research on SAR has revealed that modifications in the phenyl ring significantly affect the compound's biological activity. The presence of electron-donating groups enhances its potency against cancer cells .
  • Preclinical Studies : In animal models, this compound exhibited low systemic exposure but showed significant metabolic stability, which is crucial for developing effective therapeutic agents .

Summary of Biological Activities

Activity TypeFindings
Anticancer Effective against various cancer cell lines
Antimicrobial Inhibits growth of certain bacterial strains
Anti-inflammatory Potential to reduce inflammation in preclinical models

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine, and how can reaction conditions be optimized for yield?

  • Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, a similar piperazine derivative was synthesized by reacting 1-(2-fluorobenzyl)piperazine with propargyl bromide in DMF using K2CO3 as a base, followed by purification via column chromatography (ethyl acetate:hexane, 1:8) . Optimizing solvent polarity (e.g., DMF vs. acetonitrile) and catalyst choice (e.g., CuSO4·5H2O for click chemistry) can improve yields. Reaction monitoring via TLC (e.g., 1:2 hexane:ethyl acetate) ensures completion .

Q. How is structural characterization of this compound performed to confirm purity and identity?

  • Methodological Answer : Use a combination of spectral techniques:

  • IR Spectroscopy : Identify functional groups (e.g., C-F stretch at ~1,250 cm<sup>-1</sup>, imidazole ring vibrations at ~1,500 cm<sup>-1</sup>) .
  • NMR : <sup>1</sup>H NMR should show peaks for the fluorophenyl group (δ 7.2–7.8 ppm), imidazole protons (δ 7.0–8.5 ppm), and piperazine methylene/methine protons (δ 2.5–3.5 ppm) .
  • Mass Spectrometry : Confirm molecular weight via ESI-MS (e.g., [M+H]<sup>+</sup> ion) .

Q. What are the recommended storage conditions to ensure compound stability?

  • Methodological Answer : Store in airtight, light-resistant containers under inert gas (N2 or Ar) at –20°C. Piperazine derivatives are hygroscopic and prone to oxidation; stability tests via HPLC every 6 months are advised .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported bioactivity data for this compound?

  • Methodological Answer : Contradictions may arise from structural modifications (e.g., fluorophenyl vs. chlorophenyl substituents) or assay conditions. For example, β-cyclodextrin inclusion complexes reduce toxicity but also decrease activity . Validate bioactivity using standardized assays (e.g., MTT for cytotoxicity, Annexin V for apoptosis) and control for solvent effects (e.g., DMSO concentration ≤0.1%) . Cross-reference with computational predictions (e.g., molecular docking against 5-HT1A receptors) to confirm mechanisms .

Q. What analytical techniques differentiate isomers or closely related piperazine derivatives?

  • Methodological Answer : Raman microspectroscopy with multivariate analysis (PCA + LDA) distinguishes isomers (e.g., 2-TFMPP vs. 3-TFMPP) by unique spectral fingerprints. Parameters: 20 mW laser power, 128 scans, and peak alignment at 1,000–1,600 cm<sup>-1</sup> . HPLC with chiral columns (e.g., Chiralpak AD-H) can separate enantiomers using hexane:isopropanol (90:10) mobile phase .

Q. How can computational modeling guide the design of derivatives with enhanced pharmacological profiles?

  • Methodological Answer : Perform molecular dynamics simulations to assess binding affinity to targets (e.g., serotonin receptors). For example, coplanar arylpiperazines show higher 5-HT1A affinity than perpendicular conformers . Use QSAR models to predict ADMET properties, prioritizing derivatives with ClogP <3 and polar surface area >60 Ų .

Q. What strategies mitigate cytotoxicity while retaining therapeutic efficacy in piperazine-based compounds?

  • Methodological Answer : Introduce hydrophilic substituents (e.g., hydroxyl or carboxyl groups) to reduce logP and improve solubility. Beta-cyclodextrin encapsulation enhances biocompatibility but requires activity reassessment . Test hybrid derivatives (e.g., imidazole-piperazine conjugates) for synergistic effects .

Key Research Gaps

  • Limited data on in vivo pharmacokinetics (e.g., bioavailability, half-life).
  • Mechanisms of apoptosis induction (e.g., caspase-3 activation vs. mitochondrial pathways) require validation .
  • Impact of fluorophenyl substitution on serotonin receptor selectivity remains underexplored .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine
Reactant of Route 2
1-[1-(2-Fluoro-phenyl)-1H-imidazol-2-yl]-piperazine

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